4,5-Dichloro-4-hydroxy-5-methyl-1,3-dioxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-4-hydroxy-5-methyl-1,3-dioxolan-2-one is an organic compound with a unique structure that includes a dioxolane ring substituted with chlorine and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-4-hydroxy-5-methyl-1,3-dioxolan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the oxidation of benzyl alcohol under alkaline conditions to form the corresponding substrate, followed by a condensation reaction to generate the heterocyclic compound. The final product is obtained through hydrolysis .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-4-hydroxy-5-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
4,5-Dichloro-4-hydroxy-5-methyl-1,3-dioxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-4-hydroxy-5-methyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one: This compound is structurally similar but has two methyl groups instead of one hydroxyl group.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Another similar compound with a hydroxymethyl group instead of chlorine atoms.
Uniqueness
4,5-Dichloro-4-hydroxy-5-methyl-1,3-dioxolan-2-one is unique due to the presence of both chlorine and hydroxyl groups on the dioxolane ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.
Properties
Molecular Formula |
C4H4Cl2O4 |
---|---|
Molecular Weight |
186.97 g/mol |
IUPAC Name |
4,5-dichloro-4-hydroxy-5-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H4Cl2O4/c1-3(5)4(6,8)10-2(7)9-3/h8H,1H3 |
InChI Key |
JYLAIHIILPVGOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(=O)O1)(O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.